

Application Notes: Determining Optimal **aTAG** **2139** Concentration

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Compound of Interest

Compound Name: **aTAG 2139**

Cat. No.: **B15586822**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of **aTAG 2139**, a potent and selective degrader of MTH1 fusion proteins. **aTAG 2139** is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to an MTH1-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] This technology offers a powerful tool for targeted protein knockdown and functional studies.

Introduction to **aTAG 2139**

The aTAG (AchillesTAG) system utilizes the human enzyme MTH1 (MutT Homolog 1) as a "degron tag." A protein of interest is fused with MTH1, making it a target for aTAG degraders. **aTAG 2139** is a cell-permeable molecule suitable for both in vitro and in vivo applications.^[1] A key advantage of the aTAG system is that the degradation of the MTH1 tag itself has no known phenotypic effect, making it a clean system for studying the function of the fused protein of interest.^[2]

Physicochemical and Pharmacokinetic Properties of **aTAG 2139**

A summary of the key properties of **aTAG 2139** is provided in the table below. This information is crucial for preparing stock solutions and designing experiments.

Property	Value	Reference
Molecular Weight	782.81 g/mol	[1]
Formula	C42H38N8O8	[1]
Solubility	Soluble to 50 mM in DMSO	[1]
Purity	≥98%	[1]
Storage	Store at -20°C	[1]
CAS Number	2387510-81-6	[1]

Efficacy of aTAG 2139 in Preclinical Models

The efficacy of **aTAG 2139** is typically determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These parameters can vary depending on the cell line, the specific MTH1-fusion protein, and experimental conditions.

Parameter	Value	Cell Line/System	Reference
DC50	0.27 nM	Jurkat cells (exogenously expressed CAR- MTH1)	[1]
DC50	1.1 nM	Not specified	[3]
Dmax	92.1%	Jurkat cells (exogenously expressed CAR- MTH1)	[1]
Ki for MTH1	2.1 nM	Not specified	[3]

aTAG 2139 Signaling Pathway

The mechanism of action of **aTAG 2139** involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

aTAG 2139 Mechanism of Action

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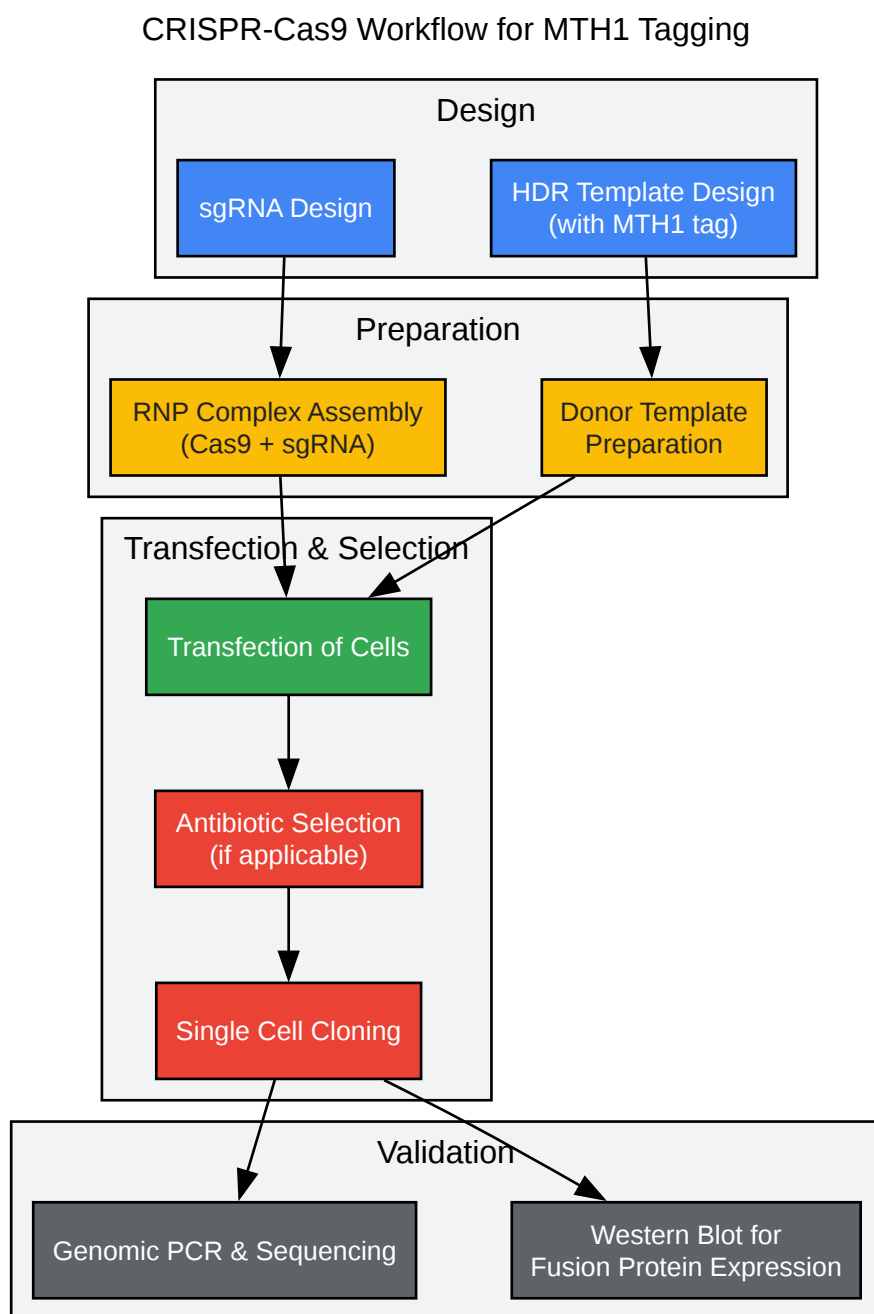
aTAG 2139 induced protein degradation pathway.

Experimental Protocols

Generation of MTH1-Fusion Protein Expressing Stable Cell Lines

To study the effect of **aTAG 2139**, it is essential to have a cell line that stably expresses the protein of interest fused to the MTH1 tag. CRISPR-Cas9 mediated knock-in is a precise method to achieve this.

Workflow for Generating MTH1-Tagged Stable Cell Lines



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Workflow for generating MTH1-tagged cell lines.

Protocol:

- Design sgRNA and HDR Template:
 - Design single guide RNAs (sgRNAs) targeting the desired genomic locus for MTH1 tag insertion (N- or C-terminus of the protein of interest).
 - Design a homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
- Prepare RNP Complex and Donor Template:
 - Synthesize or in vitro transcribe the sgRNA.
 - Assemble the ribonucleoprotein (RNP) complex by incubating the sgRNA with purified Cas9 nuclease.
 - Prepare the HDR donor template.
- Transfection:
 - Transfect the target cells with the RNP complex and the HDR donor template using a suitable method (e.g., electroporation, lipofection).
- Selection and Clonal Isolation:
 - If the HDR template contains a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
 - Perform single-cell cloning to isolate individual clones.
- Validation:
 - Expand the isolated clones and extract genomic DNA.

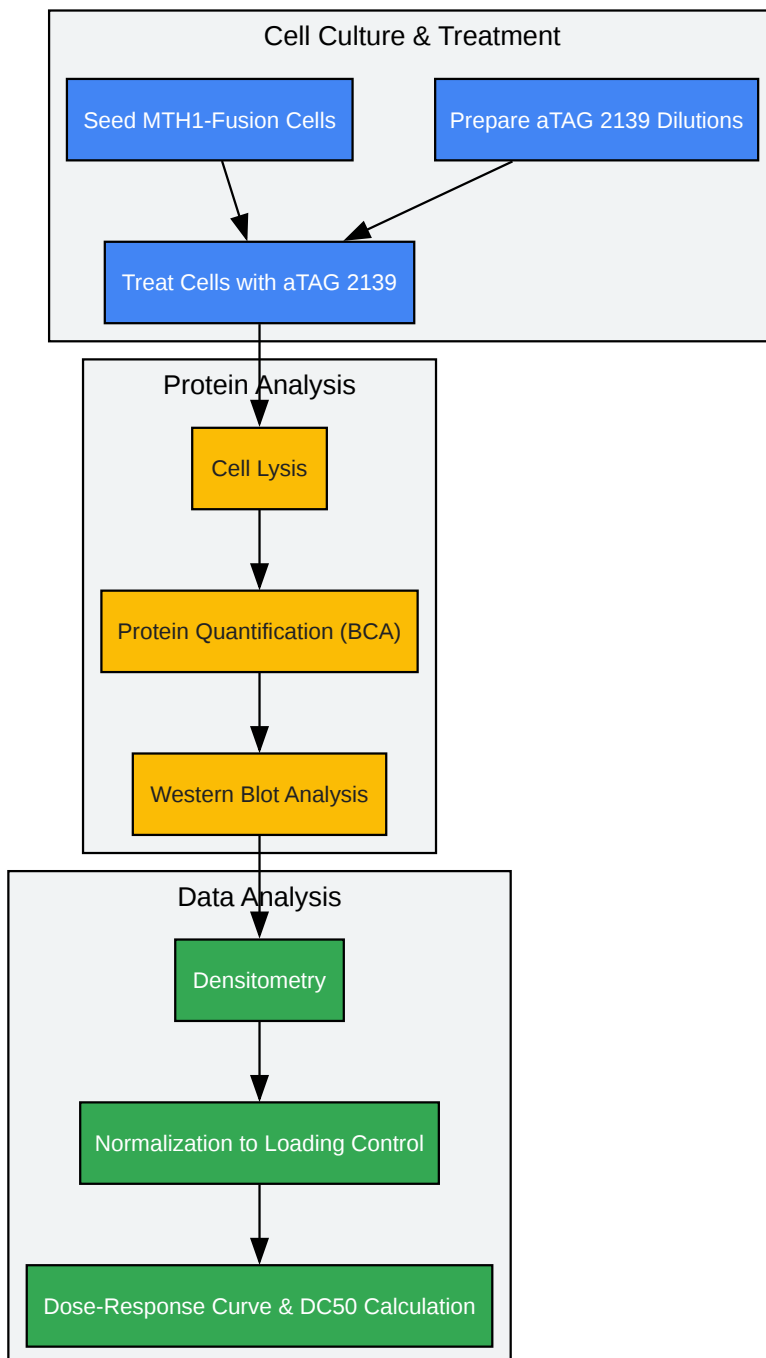
- Verify the correct integration of the MTH1 tag by PCR and Sanger sequencing.
- Confirm the expression of the MTH1-fusion protein by Western blotting using an antibody against the protein of interest or the MTH1 tag.

Determining the Optimal Concentration of aTAG 2139

The optimal concentration of **aTAG 2139** should be determined empirically for each cell line and MTH1-fusion protein. A dose-response experiment followed by Western blotting is the most direct method to determine the DC50.

Experimental Workflow for Determining Optimal **aTAG 2139** Concentration

Workflow for Optimal aTAG 2139 Concentration

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References

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